N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Brand Name: Vulcanchem
CAS No.: 664999-23-9
VCID: VC21486244
InChI: InChI=1S/C18H14ClF4N3OS/c1-3-14-9(2)16(18(21,22)23)11(7-24)17(26-14)28-8-15(27)25-10-4-5-13(20)12(19)6-10/h4-6H,3,8H2,1-2H3,(H,25,27)
SMILES: CCC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N)C(F)(F)F)C
Molecular Formula: C18H14ClF4N3OS
Molecular Weight: 431.8g/mol

N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

CAS No.: 664999-23-9

Cat. No.: VC21486244

Molecular Formula: C18H14ClF4N3OS

Molecular Weight: 431.8g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide - 664999-23-9

Specification

CAS No. 664999-23-9
Molecular Formula C18H14ClF4N3OS
Molecular Weight 431.8g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C18H14ClF4N3OS/c1-3-14-9(2)16(18(21,22)23)11(7-24)17(26-14)28-8-15(27)25-10-4-5-13(20)12(19)6-10/h4-6H,3,8H2,1-2H3,(H,25,27)
Standard InChI Key YZQVDLVDBBZKEH-UHFFFAOYSA-N
SMILES CCC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N)C(F)(F)F)C
Canonical SMILES CCC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N)C(F)(F)F)C

Introduction

Structural Characteristics

Molecular Structure

The molecular structure of N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide features a complex arrangement of atoms and functional groups that defines its chemical identity. At its core, the compound contains a pyridine ring that serves as a central scaffold, highly substituted with multiple functional groups in a specific pattern. This heterocyclic component is linked to a substituted phenyl ring through a sulfanylacetamide bridge, creating a molecule with distinct structural regions.

The key structural components include:

  • A pyridine ring functioning as the primary scaffold

  • Position 2 of the pyridine ring connected to the sulfanylacetamide linker

  • Position 3 bearing a cyano (nitrile) group

  • Position 4 substituted with a trifluoromethyl group

  • Position 5 bearing a methyl group

  • Position 6 substituted with an ethyl group

  • A 3-chloro-4-fluorophenyl group connected to the acetamide moiety

This specific arrangement of substituents creates a three-dimensional structure with unique spatial relationships between functional groups, potentially influencing its interactions with biological targets or chemical reactants. The presence of the trifluoromethyl group, known for its strong electron-withdrawing properties, likely affects the electronic distribution across the pyridine ring, while the cyano group introduces potential for hydrogen bonding and other intermolecular interactions.

The molecular connectivity can be precisely represented using the SMILES notation: CCC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N)C(F)(F)F)C, which encodes the exact arrangement of atoms within the molecule.

Synthesis and Preparation Methods

The preparation of complex heterocyclic compounds like N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide typically involves strategic synthetic sequences that construct the molecular framework in a systematic manner. For compounds containing substituted pyridine rings linked to other aromatic systems through a sulfanylacetamide bridge, several key reaction types may be employed:

  • Nucleophilic substitution reactions, particularly for the introduction of the sulfanyl linkage between the pyridine and acetamide components

  • Coupling reactions to form carbon-carbon bonds during the construction of highly substituted aromatic rings

  • Functional group transformations to introduce specific substituents such as the cyano group and trifluoromethyl moiety

  • Amide bond formation to connect the acetamide component to the chloro-fluorophenyl group

Structural FeaturePotential Research ApplicationsRationale
Trifluoromethyl groupMetabolic stability enhancementResistance to oxidative metabolism
Cyano groupHydrogen bond acceptorPotential for specific target binding
Halogenated phenyl ringModulation of lipophilicityEnhanced membrane permeability
Pyridine coreEnzyme inhibitionEstablished scaffold in drug design
Sulfanylacetamide linkerConformational flexibilityAdaptation to binding site geometry

Drawing parallels to structurally related compounds, potential pharmaceutical research applications might include investigation as kinase inhibitors, modulators of protein-protein interactions, specific receptor ligands, or metabolic enzyme inhibitors. It is important to note that these potential applications are speculative and would require systematic biological evaluation to determine the actual activity profile.

Current Research Status and Future Directions

The current research status of N-(3-chloro-4-fluorophenyl)-2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide appears to be in preliminary stages, with limited published literature specifically addressing this compound based on the available search results. This situation presents both challenges and opportunities for researchers interested in investigating this molecule.

The absence of extensive published data suggests that much remains to be explored regarding its synthesis, physicochemical properties, and potential applications. Future research directions might include:

  • Development and optimization of synthetic routes to facilitate larger-scale preparation and structural modifications

  • Comprehensive characterization of physical and chemical properties, including solubility profiles, stability under various conditions, and spectroscopic properties

  • Systematic evaluation of biological activities across diverse screening platforms to identify potential therapeutic applications

  • Investigation of structure-activity relationships through the preparation of analogs with modified substituents on the pyridine and phenyl rings

  • Exploration of the compound's potential in non-pharmaceutical applications, such as in materials science or as chemical probes

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